molecular formula C9H11BrFNO B2810929 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide CAS No. 2411294-47-6

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide

Cat. No.: B2810929
CAS No.: 2411294-47-6
M. Wt: 248.095
InChI Key: YAPQDOVDPGZOFA-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydroisoquinoline (THIQ) Research

The tetrahydroisoquinoline scaffold, first identified in natural alkaloids such as morphine and papaverine, has long been recognized for its pharmacological versatility. Early 20th-century studies focused on isolating THIQ derivatives from plant sources, revealing their affinity for adrenergic and dopaminergic receptors. By the 1970s, synthetic efforts aimed at replicating these structures led to the discovery of nomifensine and diclofensine, which demonstrated antidepressant and stimulant properties through monoamine reuptake inhibition.

A pivotal moment in THIQ research emerged with the discredited hypothesis that endogenous THIQ derivatives like salsolinol contributed to alcoholism via neurotoxic mechanisms. Despite this theory’s dismissal, it spurred investigations into THIQ’s role in neurodegenerative diseases, particularly Parkinson’s, where compounds such as norsalsolinol were implicated in dopaminergic neuron degeneration. Concurrently, advances in asymmetric synthesis enabled the production of enantiomerically pure THIQs, critical for optimizing receptor selectivity.

Significance of Fluorinated THIQ Derivatives in Drug Discovery

Fluorination has become a cornerstone of modern medicinal chemistry, with ~30% of FDA-approved drugs containing fluorine atoms. In THIQ derivatives, fluorine’s electronegativity and small atomic radius enhance metabolic stability, membrane permeability, and target binding affinity. For instance, fluorination at the 8-position of the THIQ core, as seen in 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide, introduces steric and electronic effects that modulate interactions with hydrophobic binding pockets.

Recent studies highlight fluorinated THIQs as candidates for central nervous system (CNS) therapies due to their ability to cross the blood-brain barrier (BBB). The 5-hydroxyl group in this compound further augments solubility and hydrogen-bonding potential, a feature shared with neuroactive alkaloids like norlaudanosoline. These attributes position fluorinated THIQs as versatile scaffolds for developing analgesics, antipsychotics, and antimicrobial agents.

Position of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol Within the THIQ Family

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide distinguishes itself through its substitution pattern and salt formulation. The table below summarizes its key physicochemical properties:

Property Value
IUPAC Name 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide
Molecular Formula C₉H₁₀FNO·HBr
Molecular Weight 248.09 g/mol
CAS Number 2411294-47-6
Physical Form Powder
Purity ≥95%
Storage Conditions Room temperature

Structurally, the 8-fluoro substituent occupies a position analogous to halogenated THIQs like esproquin, a known α-adrenergic blocker. The 5-hydroxyl group mirrors catechol-containing derivatives such as dopamine, suggesting potential activity at catecholamine receptors. The hydrobromide salt enhances aqueous solubility, a common strategy for improving bioavailability in preclinical candidates.

Research Objectives and Scientific Relevance

Current research on this compound focuses on two objectives: (1) elucidating its mechanism of action through receptor profiling and (2) optimizing synthetic routes to enable scalable production. Preliminary data suggest affinity for σ-1 and σ-2 receptors, which are implicated in neuroprotection and cancer. Synthetic challenges include achieving enantioselectivity at the 1-position, a hurdle addressed by biocatalytic methods using engineered norcoclaurine synthases (NCS).

The compound’s dual functional groups (fluoro and hydroxyl) offer a template for SAR studies to refine selectivity. For example, replacing the hydroxyl with methoxy groups could enhance CNS penetration, while varying the halogen (e.g., chlorine) might alter receptor binding kinetics. These investigations align with broader efforts to expand the therapeutic index of THIQ-based drugs, particularly for conditions resistant to existing treatments.

Properties

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.BrH/c10-8-1-2-9(12)6-3-4-11-5-7(6)8;/h1-2,11-12H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFZKBJDCFKWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)O)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Hydroxylation: The hydroxyl group is introduced at the 5th position through a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-one.

    Reduction: 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline structures, including 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol; hydrobromide, exhibit promising anticancer properties. These compounds can target specific genes and proteins involved in the growth and survival of cancer cells. Studies have shown that certain substitutions on the isoquinoline scaffold enhance cytotoxicity against various human cancer cell lines .

Case Study:
A study published in PMC highlighted the synthesis of several tetrahydroisoquinoline derivatives and their evaluation against cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth effectively, suggesting a potential pathway for developing new cancer therapies .

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems and may offer therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. Research suggests that tetrahydroisoquinoline derivatives can modulate neuroinflammatory processes and protect neuronal cells from apoptosis .

Case Study:
In a recent study focusing on neurodegenerative diseases, 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol demonstrated the ability to enhance cognitive functions in animal models by reducing oxidative stress and inflammation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it may possess antibacterial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents .

Case Study:
A publication in Chemistry Europe discussed the synthesis of various tetrahydroisoquinoline derivatives with evaluated antimicrobial activity. The findings suggested that certain modifications could significantly enhance their effectiveness against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Fluorine Position : The compound in (5-Fluoro-8-ol) swaps fluorine and hydroxyl positions compared to the queried compound. Fluorine’s electronegativity at position 8 may enhance metabolic stability and alter receptor binding compared to position 5 .
  • Bromine vs. Bromine’s larger atomic radius could sterically hinder target interactions .
  • Hydrobromide vs. Hydrochloride Salts : Hydrobromide salts (e.g., ) typically exhibit lower solubility in polar solvents than hydrochlorides (e.g., ), which may influence formulation strategies .

Functional Group Modifications

  • Carboxylic Acid Addition : The 8-carboxylic acid derivative () introduces acidity (pKa ~2-3), enabling pH-dependent solubility and ionic interactions in biological systems. This contrasts with the hydroxyl group’s neutral polarity in the queried compound .

Pharmacological and Research Relevance

  • Neuroactive Potential: Compounds like 1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide () are used in neurotransmitter research, suggesting the queried compound may target dopaminergic or serotonergic systems .
  • Biological Activity : Fluorinated analogs (e.g., ) are often explored for antimicrobial or anticancer properties due to fluorine’s ability to modulate electron density and binding affinity .

Biological Activity

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Chemical Formula: C₉H₁₂BrNO
  • Molecular Weight: 230.1 g/mol
  • IUPAC Name: 1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide
  • CAS Number: 1783926-18-0

This compound exhibits various biological activities primarily through modulation of neurotransmitter systems. It is believed to interact with dopamine and serotonin receptors, which may contribute to its neuropharmacological effects.

Pharmacological Effects

  • Antidepressant Activity:
    • Studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic neurotransmission, which are critical pathways in mood regulation.
  • Neuroprotective Effects:
    • Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for further investigation in neurodegenerative diseases.
  • Analgesic Properties:
    • Preliminary studies have shown that the compound may possess analgesic effects, potentially through modulation of pain pathways in the central nervous system.

Case Study 1: Antidepressant-Like Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various tetrahydroisoquinoline derivatives. The results indicated that compounds similar to 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol significantly reduced depressive behaviors in rodent models when administered acutely .

Case Study 2: Neuroprotection in Models of Oxidative Stress

A study published in Neuroscience Letters examined the neuroprotective effects of this compound against oxidative stress-induced cell death. The findings showed that treatment with 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol led to a marked reduction in cell death and an increase in cell viability compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantEnhanced serotonergic/dopaminergic transmission
NeuroprotectiveReduced oxidative stress-induced apoptosis
AnalgesicModulation of central pain pathwaysOngoing research

Safety Profile

The safety profile of this compound indicates potential hazards:

  • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation)
  • Precautionary Measures: P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.2–4.5 ppm for tetrahydroisoquinoline protons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 248.10 for C₉H₁₁BrFNO) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry .
    Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity >98% is required for pharmacological studies .

How can researchers resolve contradictions in reported biological data for this compound?

Advanced Data Analysis
Contradictions in receptor binding affinities (e.g., µ-opioid vs. σ-receptor selectivity) may arise from assay conditions (e.g., pH, buffer composition). Recommendations:

  • Standardize assays using reference ligands (e.g., haloperidol for σ-receptors).
  • Validate results across multiple cell lines (e.g., CHO-K1 vs. HEK293) .

What computational tools are suitable for modeling interactions of this compound with biological targets?

Q. Advanced Computational Methods

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to σ-receptors. Focus on fluorine’s electrostatic interactions with Tyr173 and bromine’s hydrophobic contacts .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

What are the key challenges in scaling up synthesis from lab to pilot scale?

Advanced Process Chemistry
Challenges include:

  • Exothermic Reactions : Bromination requires jacketed reactors for temperature control (<5°C).
  • Byproduct Management : Use scavenger resins (e.g., QuadraPure™) to remove excess bromine .
  • Yield Optimization : Pilot-scale fluorination achieves 65–70% yield with continuous flow reactors .

How should researchers handle stability and degradation studies for this compound?

Q. Methodological Stability Assessment

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via LC-MS; primary degradants include dehydrohalogenation products .
  • Storage Recommendations : Store at –20°C in amber vials under argon to prevent hydrobromide dissociation .

What in vitro models are appropriate for evaluating its neuropharmacological potential?

Q. Advanced Biological Evaluation

  • Receptor Binding Assays : Radioligand displacement assays using [³H]DTG for σ-1 receptors.
  • Functional Assays : Measure cAMP modulation in SH-SY5Y cells to assess G-protein coupling .

How does the hydrobromide salt form influence solubility and bioavailability?

Basic Physicochemical Analysis
The hydrobromide salt enhances aqueous solubility (2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) and improves oral bioavailability by 40% in rodent models. Salt dissociation at intestinal pH (6.8) facilitates absorption .

What safety protocols are critical when handling this compound?

Q. Advanced Laboratory Safety

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid HBr vapor exposure.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

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